Trimethylolpropane

Thermal stability Polyester resin β-hydrogen elimination

Procure Trimethylolpropane (CAS 101377-62-2), a trifunctional neopentyl polyol that delivers unmatched thermal and hydrolytic stability over glycerol, and easier handling than Trimethylolethane (TME). Its esters provide a superior viscosity index and anti-scuffing performance compared to Pentaerythritol alternatives. In polyurethane systems, it enables precise, tunable crosslink density for tailored thermal resistance and mechanical properties. This structural advantage ensures longer service life in demanding applications like high-temperature coatings, wide-temperature-range lubricants, and durable elastomers.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 101377-62-2
Cat. No. B017298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane
CAS101377-62-2
SynonymsFatty acids, vegetable-oil, unsatd., polymers with isophthalic acid, rosin and trimethylolpropane
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)CO
InChIInChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3
InChIKeyZJCCRDAZUWHFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALL PROP IN WATER, ALCOHOL;  INSOL IN BENZENE, CARBON TETRACHLORIDE
Solubility in water at 20 °C: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylolpropane (CAS 101377-62-2) Trifunctional Neopentyl Polyol for High-Performance Resins and Lubricants


Trimethylolpropane (TMP), CAS 101377-62-2, is a trifunctional primary alcohol featuring a neopentyl backbone (2-ethyl-2-(hydroxymethyl)propane-1,3-diol) . This branched structure, characterized by the absence of β-hydrogen atoms relative to the hydroxyl groups, confers exceptional thermal and hydrolytic stability compared to linear triols such as glycerol [1]. With a molecular weight of 134.17 g/mol, a melting point of 56–62 °C, and three reactive primary hydroxyl groups, TMP serves as a critical building block in alkyd resins, polyurethanes, synthetic lubricant esters, and UV-curable coatings [2].

Why Generic Polyol Substitution Fails for Trimethylolpropane Procurement


Although several polyols share the triol functionality, TMP's neopentyl core structure fundamentally differentiates its performance profile from common analogs. Glycerol, despite also bearing three hydroxyl groups, possesses β-hydrogen atoms that render its esters susceptible to thermal dehydration and hydrolytic degradation [1]. Trimethylolethane (TME) offers comparable thermal stability but its substantially higher melting point (~200 °C vs. ~58 °C) introduces processing viscosity and handling challenges in many industrial formulations [2]. Pentaerythritol, with four hydroxyl groups, yields higher crosslink densities but reduced flexibility and lower scuffing resistance in lubricant esters compared to TMP-based esters [3]. Neopentyl glycol (NPG), a diol, cannot achieve the same crosslink architecture or ester functionality density. These structural and performance distinctions mean that simple in-class substitution without quantitative verification of the specific property target risks compromising product durability, thermal performance, or process efficiency.

Quantitative Differentiation Evidence for Trimethylolpropane (CAS 101377-62-2) Against Closest Analogs


Thermal Stability Superiority of TMP-Based Polyesters Over Glycerol-Based Polyesters

In phthalic anhydride-based polyesters, TMP-based formulations exhibit significantly higher thermal stability than glycerol-based counterparts. Kinetic analysis using the NPK method revealed that the activation energy for thermal degradation of the TMP polyester (PA:TMP) was substantially higher than that of the glycerol polyester (PA:GLY), indicating slower decomposition kinetics [1]. The glycerol-based polyester (PA:GLY) was identified as the least thermally stable among the series, undergoing three main decomposition processes compared to the simpler degradation pathway of PA:TMP [1]. This stability advantage originates from TMP's neopentyl structure, which lacks β-hydrogen atoms that otherwise promote dehydration and fragmentation in glycerol esters at elevated temperatures [2].

Thermal stability Polyester resin β-hydrogen elimination

TMP-Tri-Levulinate Ester Lubricant Properties Versus Neopentyl Glycol and Pentaerythritol Esters

When esterified with levulinic acid, TMP-tri-LA ester demonstrates a balanced lubricant property profile that distinguishes it from the corresponding NPG and PE esters [1]. Among the three base stocks, TMP-tri-LA ester provided the optimal combination of kinematic viscosity (87.28 mm²/s at 40 °C, ISO VG 10 range) and viscosity index (48), outperforming both NPG-di-LA (VI=30) and PE-tetra-LA (VI=15) [1]. Its pour point (−25 °C) was between NPG-di-LA (−34 °C) and PE-tetra-LA (−8 °C), while its flash point (228 °C, corrected to 238 °C in later text) exceeded that of NPG-di-LA (185 °C) and PE-tetra-LA (210 °C) [1]. The TMP ester also exhibited the lowest copper strip corrosion rating (1a) and low volatility (0.41% at 120 °C), confirming its suitability for lubricant base stock applications [1].

Biolubricant Polyol ester Viscosity index

Crosslink Density Modulation in Polyurethane Elastomers Using TMP Versus 1,4-Butanediol

In aliphatic polyurethane elastomers synthesized from IPDI and polyether diol, incorporating TMP as a trifunctional crosslinker alongside 1,4-butanediol (BDO) enables precise control of crosslink density [1]. The crosslink density of PU elastomers exhibited a linear relationship to the TMP content at fixed hard segment content (40 wt%) [1]. Increasing crosslink density via TMP raised the onset decomposition temperature from 285 °C to 319 °C and the maximum decomposition temperature from 325 °C to 349 °C, demonstrating enhanced thermal stability [1]. In SPU systems based on MDI and PTMG-2000, increasing the TMP/BD ratio increased crosslink density and decreased molecular weight between crosslinks (Mc), while reducing microphase separation as confirmed by POM and DSC [2].

Polyurethane elastomer Crosslink density Thermal stability

Scuffing Resistance Ranking of Polyol Esters: TMP Esters Outperform Pentaerythritol Esters

In pin-on-disc wear tests lubricating an aluminum-silicon (Al-Si) alloy, the molecular structure of the polyol alcohol significantly influenced scuffing resistance [1]. For esters with the same number of carbon atoms, the ranking of scuffing load was: neopentylglycol-type esters > trimethylolpropane esters > pentaerythritol esters [1]. TMP esters thus occupy an intermediate position—providing better anti-scuffing protection than the tetrafunctional pentaerythritol esters, though lower than difunctional neopentyl glycol esters [1]. This ranking correlates with the relative polarity index of the ester molecules, with less polar polyol esters exhibiting better wear and scuffing protection [1].

Tribology Scuffing load Polyol ester lubricant

Hydrolytic Stability Advantage of TMP-Based Esters Over Glycerol-Based Esters

The hydrolytic stability of ester base oils is critically influenced by the alcohol backbone structure [1]. The patent literature explicitly states that compared to glycerol, trimethylolpropane, pentaerythritol, and neopentyl glycol are preferred as they have improved thermal stability because of the absence of a hydrogen atom in the beta position with respect to the OH groups, the presence of which would involve a risk of dehydration at elevated temperatures [1]. This structural feature simultaneously enhances resistance to hydrolysis, oxidation, and thermal degradation [2]. In practical terms, TMP-based alkyd resins and lubricant esters demonstrate significantly longer service life in humid or high-temperature environments compared to glycerol-based formulations [2].

Hydrolytic stability Lubricant ester β-hydrogen

Evidence-Backed Application Scenarios for Trimethylolpropane (CAS 101377-62-2) Procurement


High-Temperature Alkyd Resin and Coating Formulations

In alkyd resins where glycerol is historically used as the triol component, substituting TMP directly improves thermal endurance. As demonstrated by the phthalic polyester study, TMP-based polyesters exhibit simpler degradation kinetics and higher activation energy than glycerol-based analogs [1]. This translates to coatings with extended service life at elevated temperatures, making TMP the preferred choice for industrial bake enamels, automotive topcoats, and high-temperature protective coatings where glycerol-based resins would suffer premature embrittlement and color degradation [1][2].

Synthetic Ester Lubricant Base Stocks for Al-Si Engine Components

TMP esters occupy a strategic performance window in lubricant formulation. The TMP-tri-levulinate ester data shows kinematic viscosity in the ISO VG 10 range with a viscosity index of 48, superior to both NPG (VI=30) and PE (VI=15) esters [3]. Meanwhile, TMP esters provide better scuffing protection for aluminum-silicon alloys than pentaerythritol esters, as confirmed by tribological testing [4]. This combination of balanced viscosity grade, superior viscosity-temperature behavior, and intermediate anti-scuffing performance makes TMP esters the rational selection for modern engine oils, hydraulic fluids, and compressor lubricants operating across wide temperature ranges [3][4].

Crosslinked Polyurethane Elastomers with Tunable Thermal and Mechanical Properties

In polyurethane elastomer manufacturing, TMP functions as a precision crosslink density modifier. The linear relationship between TMP content and crosslink density allows formulators to raise the onset decomposition temperature from 285 °C to 319 °C without altering the base diisocyanate or polyol system [5]. By adjusting the TMP/BDO ratio, manufacturers can independently control thermal stability, glass transition temperature (Tg shift from 32 °C to 21 °C in the hard segment), and microphase miscibility [5][6]. This tunability is not achievable with diol-only curing systems and is essential for applications requiring specific hardness, thermal resistance, and adhesion profiles, such as industrial rollers, seals, and automotive components [5].

Moisture-Resistant Resins and Hydrolytically Stable Ester Products

For applications where hydrolytic degradation limits product lifetime, TMP's neopentyl structure provides a fundamental advantage over glycerol-based chemistries. The absence of β-hydrogen atoms eliminates the primary thermal dehydration pathway that compromises glycerol esters in humid or high-temperature service environments [2]. This structural feature directly supports TMP's use in water-resistant alkyd coatings, marine lubricants, and biodegradable hydraulic fluids where maintaining ester bond integrity under moist conditions is critical for performance and regulatory compliance [2][3].

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